Potassium 3-iodo-4-methylthiophene-2-carboxylate

Übersicht

Beschreibung

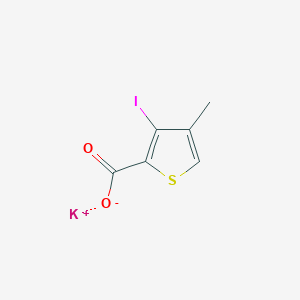

Potassium 3-iodo-4-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C6H4IKO2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis . This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 4-position, and a carboxylate group at the 2-position of the thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of potassium 3-iodo-4-methylthiophene-2-carboxylate typically involves the iodination of 4-methylthiophene-2-carboxylic acid followed by the formation of the potassium salt. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the thiophene ring. The resulting 3-iodo-4-methylthiophene-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom at the 3-position undergoes nucleophilic substitution, enabling functionalization of the thiophene ring.

Palladium-Catalyzed Cross-Couplings

The iodine substituent participates in Sonogashira and Suzuki cross-couplings (Table 1). For example:

-

Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) yields alkynylated thiophene derivatives.

-

Suzuki coupling with arylboronic acids (e.g., phenylboronic acid) generates biaryl derivatives.

Table 1: Cross-Coupling Reactions of Potassium 3-Iodo-4-Methylthiophene-2-Carboxylate

Mechanistically, oxidative addition of the Pd catalyst to the C–I bond precedes transmetallation or alkyne insertion .

Decarboxylation and Di-Iodination

The carboxylate group undergoes ipsoiododecarboxylation under palladium catalysis, replacing CO₂K with iodine (Fig. 1):

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Iodine Source : N-Iodosuccinimide (NIS, 1–3 equiv)

-

Solvent : DMF at 100°C for 6–12 hours

-

Yield : 70–85% for mono-iodinated products; di-iodination is limited (<10%) .

Mechanism :

-

Pd(II) coordinates to the carboxylate, enabling decarboxylation.

-

Oxidative addition of NIS forms a Pd(IV) intermediate.

Cyclization Reactions

Under iodolactonization conditions (I₂, NaHCO₃, MeCN), the carboxylate and alkyne groups (if present) undergo 6-endo-dig cyclization to form fused heterocycles (e.g., thienopyranones) (Fig. 2) .

Key Observations :

-

Regioselectivity is controlled by the base (NaHCO₃), which deprotonates the carboxylic acid.

-

Steric hindrance from substituents (e.g., tert-butyl) reduces yields (65–75%) .

Oxidation

-

The thiophene ring can be oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA, though this is substrate-dependent .

-

The carboxylate group remains stable under mild oxidizing conditions.

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the iodine substituent to hydrogen, but competing dehalogenation limits utility .

Acid-Base Reactivity

Protonation with HCl regenerates the parent carboxylic acid (3-iodo-4-methylthiophene-2-carboxylic acid), which is useful for further derivatization (e.g., esterification).

Wissenschaftliche Forschungsanwendungen

Potassium 3-iodo-4-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials

Wirkmechanismus

The mechanism of action of potassium 3-iodo-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The iodine atom and the carboxylate group play crucial roles in its binding affinity and specificity. In organic synthesis, the compound acts as a versatile intermediate, facilitating various chemical transformations through its reactive iodine and carboxylate functionalities .

Vergleich Mit ähnlichen Verbindungen

- Methyl 3-iodo-4-methylthiophene-2-carboxylate

- 3-Iodo-4-methylthiophene-2-carboxylic acid

- 3-Bromo-4-methylthiophene-2-carboxylate

Comparison: Potassium 3-iodo-4-methylthiophene-2-carboxylate is unique due to the presence of the potassium ion, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its methyl ester or free acid counterparts. Additionally, the iodine atom provides a site for further functionalization, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

Potassium 3-iodo-4-methylthiophene-2-carboxylate is a compound of significant interest in biological research due to its potential antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a thiophene ring substituted with an iodine atom and a carboxylate group. The structural formula can be represented as follows:

The iodine atom and the carboxylate group are crucial for its reactivity and interaction with biological targets, influencing its binding affinity and specificity.

The biological activity of this compound primarily involves interactions with cellular targets such as enzymes, receptors, and DNA. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : Interaction with membrane-bound receptors can affect signal transduction pathways, influencing cell behavior.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This includes:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

Studies suggest that the compound disrupts bacterial cell walls or interferes with metabolic processes, leading to cell death.

Anticancer Properties

In cancer research, this compound has shown promise as a potential anticancer agent. Key findings include:

-

Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation. For example:

Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 ± 1.5 MCF7 (Breast Cancer) 20 ± 2.0 A549 (Lung Cancer) 18 ± 1.0

These values indicate the concentration required to inhibit cell growth by 50%, showing the compound's potential efficacy in targeting cancer cells.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against common bacterial strains. Results indicated a zone of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

- Anticancer Efficacy Investigation : A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in apoptosis (programmed cell death) through the activation of caspase pathways, highlighting its mechanism in inducing cancer cell death .

Eigenschaften

IUPAC Name |

potassium;3-iodo-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S.K/c1-3-2-10-5(4(3)7)6(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTSJBFUCKIAFR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1I)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.